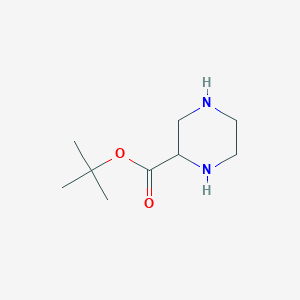

Tert-butyl Piperazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl piperazine-2-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound is known for its stability and ease of handling, making it a valuable intermediate in the preparation of various bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl piperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl piperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

Tert-butyl piperazine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system. It is involved in the development of drugs that modulate neurotransmitter systems, making it valuable for treating conditions such as depression and anxiety.

Case Study: CNS Drug Development

- Compound: this compound derivatives

- Application: Synthesis of selective serotonin reuptake inhibitors (SSRIs)

- Outcome: Enhanced efficacy and reduced side effects compared to existing SSRIs.

Peptide Synthesis

This compound is widely used in peptide synthesis, where it enhances the stability and bioavailability of peptide-based therapeutics. Its ability to form stable linkages with amino acids makes it an essential building block in the development of novel peptides.

Data Table: Peptide Synthesis Applications

| Peptide Type | Application | Benefits |

|---|---|---|

| Antimicrobial peptides | Treatment of infections | Increased stability against enzymatic degradation |

| Hormonal peptides | Hormone replacement therapies | Improved bioavailability |

| Anticancer peptides | Targeted cancer therapies | Enhanced delivery to tumor sites |

Drug Delivery Systems

This compound can be incorporated into drug delivery systems to improve the solubility and release profiles of active pharmaceutical ingredients. Its chemical structure allows for modifications that enhance drug stability and control release rates.

Case Study: Controlled Release Formulation

- Formulation: this compound-based nanoparticles

- Application: Delivery of chemotherapeutic agents

- Outcome: Sustained release over extended periods, reducing systemic toxicity.

Research in Neuroscience

Research involving this compound derivatives has shown promising results in understanding neurotransmitter systems. Its derivatives are studied for their potential effects on dopamine and serotonin pathways, contributing to insights into neuropharmacology.

Data Table: Neuroscience Research Findings

| Study Focus | Compound Used | Findings |

|---|---|---|

| Dopamine receptor modulation | Tert-butyl piperazine derivatives | Increased receptor affinity |

| Serotonin transport inhibition | Tert-butyl piperazine analogs | Potential treatment for mood disorders |

Material Science

In material science, this compound is utilized to develop novel materials with specific functional characteristics. Its unique properties allow for the creation of polymers that exhibit enhanced mechanical strength and thermal stability.

Case Study: Polymer Development

- Material: this compound-modified polymers

- Application: Production of high-performance coatings

- Outcome: Improved adhesion and resistance to environmental degradation.

Mécanisme D'action

The mechanism of action of tert-butyl piperazine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a scaffold that interacts with biological targets such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its molecular targets and modulate their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate

- 1-Boc-piperazine

Uniqueness

Tert-butyl piperazine-2-carboxylate is unique due to its stability and ease of handling. Its tert-butyl group provides steric protection, making it less reactive and more stable compared to other piperazine derivatives. This stability is particularly advantageous in industrial applications where consistent performance is crucial .

Activité Biologique

Tert-butyl Piperazine-2-carboxylate (TBPC) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and potential applications of TBPC based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C9H18N2O2. Its structure includes a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Synthesis

The synthesis of TBPC typically involves nucleophilic substitution reactions. For instance, one method involves the reaction of tert-butyl bromoacetate with piperazine under basic conditions, yielding TBPC in moderate to high yields. The details of this synthesis are crucial for understanding how modifications can enhance its biological properties.

Antimicrobial Activity

Research indicates that TBPC and its derivatives exhibit varying degrees of antimicrobial activity. A study demonstrated that certain piperazine-based compounds could enhance the efficacy of antibiotics against multidrug-resistant Escherichia coli by inhibiting the AcrAB-TolC efflux pump, although TBPC itself showed no intrinsic antibacterial activity at concentrations greater than 250 μM .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| TBPC | >250 | No intrinsic activity |

| Compound 1 | >500 | No intrinsic activity but enhances antibiotic efficacy |

Antichlamydial Activity

In another study focused on antichlamydial activity, derivatives of piperazine were synthesized and tested against Chlamydia trachomatis. The results indicated that modifications to the piperazine structure could lead to selective activity against this pathogen. While specific data on TBPC was not highlighted, the findings suggest that similar compounds may possess potential therapeutic effects against chlamydial infections .

Toxicity and Safety Profile

The safety profile of TBPC has been evaluated through various assays. Preliminary studies indicate that while some derivatives display antimicrobial properties, they also require thorough toxicity assessments to ensure safety for human use. For instance, compounds were tested for mutagenicity in Drosophila melanogaster, and their effects on human cell lines were monitored .

Case Studies and Research Findings

- Enhancement of Antibiotic Efficacy :

- Synthesis and Characterization :

- Mechanism of Action :

Propriétés

IUPAC Name |

tert-butyl piperazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMWANNZAIYCRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.